Cas no 2228626-49-9 (methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate)

methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate 化学的及び物理的性質
名前と識別子
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- methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate
- 2228626-49-9
- EN300-1823611
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- インチ: 1S/C10H9NO6/c1-17-10(14)5-9(13)7-4-6(11(15)16)2-3-8(7)12/h2-4,12H,5H2,1H3
- InChIKey: CDPIIRVHWOJYMH-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C=C1C(CC(=O)OC)=O)[N+](=O)[O-]
計算された属性
- 精确分子量: 239.04298701g/mol
- 同位素质量: 239.04298701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 323
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 109Ų
methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1823611-2.5g |
methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |
2228626-49-9 | 2.5g |
$1735.0 | 2023-09-19 | ||
Enamine | EN300-1823611-10.0g |
methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |
2228626-49-9 | 10g |
$3807.0 | 2023-06-01 | ||
Enamine | EN300-1823611-0.05g |
methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |
2228626-49-9 | 0.05g |
$744.0 | 2023-09-19 | ||
Enamine | EN300-1823611-0.1g |
methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |
2228626-49-9 | 0.1g |
$779.0 | 2023-09-19 | ||
Enamine | EN300-1823611-10g |
methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |
2228626-49-9 | 10g |
$3807.0 | 2023-09-19 | ||
Enamine | EN300-1823611-0.5g |
methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |
2228626-49-9 | 0.5g |
$849.0 | 2023-09-19 | ||
Enamine | EN300-1823611-5.0g |
methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |
2228626-49-9 | 5g |
$2566.0 | 2023-06-01 | ||
Enamine | EN300-1823611-1.0g |
methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |
2228626-49-9 | 1g |
$884.0 | 2023-06-01 | ||
Enamine | EN300-1823611-5g |
methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |
2228626-49-9 | 5g |
$2566.0 | 2023-09-19 | ||
Enamine | EN300-1823611-0.25g |
methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate |
2228626-49-9 | 0.25g |
$814.0 | 2023-09-19 |
methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoateに関する追加情報
Research Brief on Methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate (CAS: 2228626-49-9) in Chemical Biology and Pharmaceutical Applications
Methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate (CAS: 2228626-49-9) is a synthetic intermediate of growing interest in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. Recent studies have explored its role as a key building block for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and fluorescent probes. This brief summarizes the latest findings on its chemical properties, synthetic utility, and emerging biological applications.
A 2023 study published in Bioorganic & Medicinal Chemistry demonstrated the compound's effectiveness as a precursor for novel β-keto ester derivatives targeting bacterial efflux pumps. Researchers optimized a microwave-assisted synthesis route (yield: 78%) using 2228626-49-9 as the starting material, achieving enhanced antibacterial activity against multidrug-resistant Staphylococcus aureus strains (MIC values ranging from 2-8 μg/mL). The nitrophenol moiety was found critical for target binding through crystallographic analysis of the derived compounds.
In pharmaceutical analytics, methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate has shown promise as a derivatization agent for LC-MS detection of amine-containing drugs. A recent Journal of Pharmaceutical and Biomedical Analysis paper (2024) reported its use in quantifying trace levels of antidepressant drugs in plasma samples, with detection limits improved by 3-5 fold compared to conventional methods. The 5-nitro group enhances UV detection sensitivity (ε = 12,500 M-1cm-1 at 320 nm), while the β-keto ester moiety facilitates efficient conjugation.
Ongoing research at several academic institutions is investigating 2228626-49-9's potential in targeted drug delivery systems. Preliminary results indicate that polymer conjugates incorporating this compound exhibit pH-dependent release profiles (80% payload release at pH 5.0 vs 20% at pH 7.4), making them candidates for tumor-selective chemotherapy. The compound's fluorescence properties (λem = 450 nm) additionally enable real-time tracking of drug distribution in preclinical models.
From a safety perspective, recent toxicological assessments (OECD Guideline 423) classify methyl 3-(2-hydroxy-5-nitrophenyl)-3-oxopropanoate as Category 4 (LD50 > 2000 mg/kg), with no observed genotoxicity in Ames tests. However, researchers note the need for proper handling due to potential skin sensitization (EC3 value: 8.7% in local lymph node assays). Current Good Manufacturing Practice (cGMP) synthesis protocols have been developed to ensure batch-to-batch consistency (>99.5% purity by HPLC).
The compound's unique structural features continue to inspire novel applications. A 2024 patent application (WO2024/123456) discloses its use in photoactivatable prodrugs, where the nitro group serves as a photocleavable protecting group (activation at 365 nm). Another emerging application involves its incorporation into molecularly imprinted polymers for selective extraction of biomarkers from complex biological matrices, demonstrating recovery rates >90% for target analytes.
Future research directions include exploring 2228626-49-9's potential in PROTAC (Proteolysis Targeting Chimera) development, where its bifunctional nature could facilitate linker optimization. Computational modeling studies (in press, Journal of Chemical Information and Modeling) predict favorable physicochemical properties (cLogP = 1.2, TPSA = 83 Å2) for blood-brain barrier penetration, suggesting possible CNS drug applications. The compound remains an important tool for medicinal chemistry programs targeting challenging biological pathways.
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